molecular formula C14H20ClFN2O B11745258 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride

Cat. No.: B11745258
M. Wt: 286.77 g/mol
InChI Key: BFPPCMZUKXMOAE-UHFFFAOYSA-N
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Description

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclohexane derivative.

    Attachment of the fluorophenyl group: The fluorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using a fluorobenzene derivative and an appropriate catalyst.

    Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Continuous flow reactors: To ensure efficient mixing and heat transfer.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions with catalysts like Lewis acids.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.

    Inhibition of enzymes: Such as proteases or kinases, leading to altered cellular processes.

    Modulation of gene expression: Through interaction with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:

    1-amino-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-amino-N-[(4-bromophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.

    1-amino-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor binding, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20ClFN2O

Molecular Weight

286.77 g/mol

IUPAC Name

1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C14H19FN2O.ClH/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14;/h4-7H,1-3,8-10,16H2,(H,17,18);1H

InChI Key

BFPPCMZUKXMOAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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